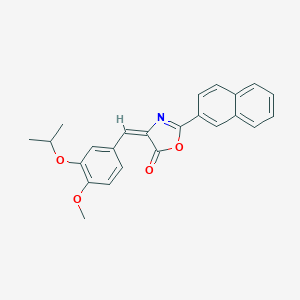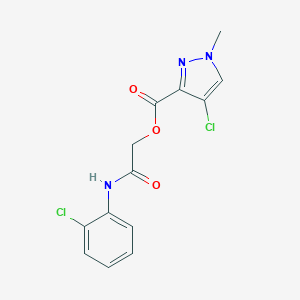![molecular formula C25H20N2O3 B443044 METHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B443044.png)
METHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[2-(3-methylphenyl)-4-quinolyl]carbonyl}amino)benzoate is an organic compound with the molecular formula C25H20N2O3. It is a complex molecule featuring a quinoline ring system, a benzoate ester, and a methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(3-methylphenyl)-4-quinolyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methylbenzene and a suitable catalyst like aluminum chloride.
Formation of the Benzoate Ester: The benzoate ester can be formed by reacting the quinoline derivative with methyl 4-aminobenzoate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-({[2-(3-methylphenyl)-4-quinolyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-({[2-(3-methylphenyl)-4-quinolyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of methyl 4-({[2-(3-methylphenyl)-4-quinolyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline ring system.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate, which have similar ester functional groups.
Methylphenyl Compounds: Compounds like toluene and xylene, which contain methyl-substituted phenyl groups.
Uniqueness
Methyl 4-({[2-(3-methylphenyl)-4-quinolyl]carbonyl}amino)benzoate is unique due to its combination of a quinoline ring, a benzoate ester, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Propriétés
Formule moléculaire |
C25H20N2O3 |
|---|---|
Poids moléculaire |
396.4g/mol |
Nom IUPAC |
methyl 4-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H20N2O3/c1-16-6-5-7-18(14-16)23-15-21(20-8-3-4-9-22(20)27-23)24(28)26-19-12-10-17(11-13-19)25(29)30-2/h3-15H,1-2H3,(H,26,28) |
Clé InChI |
UDLDNWJZSFXAAV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


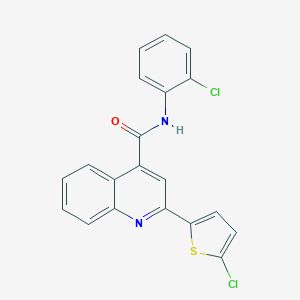

![2-(3,4-DICHLOROPHENYL)-N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE](/img/structure/B442964.png)
![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B442968.png)
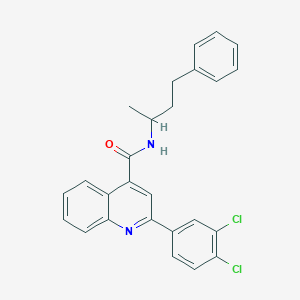
![3-({[6-ETHYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B442972.png)
![isopropyl 2-({[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442975.png)
![methyl 2-[(3,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442976.png)
![4-METHYL-1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}PIPERIDINE](/img/structure/B442977.png)
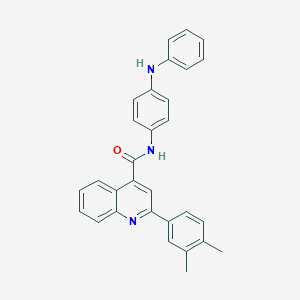
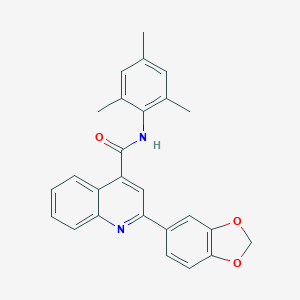
![N-(4-methoxyphenyl)-4-[(2-naphthyloxy)methyl]benzamide](/img/structure/B442982.png)
